molecular formula C11H13BrO B13047290 1-(3-Bromophenyl)pentan-1-one

1-(3-Bromophenyl)pentan-1-one

Cat. No.: B13047290
M. Wt: 241.12 g/mol
InChI Key: QRPXLSDPOZQSKX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-1-one is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of pentanone, characterized by the presence of a bromine atom attached to the phenyl ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the bromination of phenylpentanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylpentanones

Scientific Research Applications

1-(3-Bromophenyl)pentan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel compounds with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its brominated structure imparts desirable properties such as flame retardancy and stability.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved vary depending on the target and the context of its use.

Comparison with Similar Compounds

1-(3-Bromophenyl)pentan-1-one can be compared with other brominated phenylpentanones and related compounds. Similar compounds include:

    1-(4-Bromophenyl)pentan-1-one: Bromine atom at the fourth position

    1-(2-Bromophenyl)pentan-1-one: Bromine atom at the second position

    1-(3-Chlorophenyl)pentan-1-one: Chlorine atom instead of bromine at the third position

Uniqueness: this compound is unique due to the specific position of the bromine atom, which influences its chemical reactivity and biological activity. The position of the bromine atom can affect the compound’s electronic properties, steric interactions, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(3-bromophenyl)pentan-1-one

InChI

InChI=1S/C11H13BrO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3

InChI Key

QRPXLSDPOZQSKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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